molecular formula C9H15NS B13586270 4-(5-Methylthiophen-2-yl)butan-1-amine

4-(5-Methylthiophen-2-yl)butan-1-amine

Cat. No.: B13586270
M. Wt: 169.29 g/mol
InChI Key: CJJPHQMNTDZDCE-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)butan-1-amine is a small organic molecule characterized by a butan-1-amine backbone linked to a 5-methyl-substituted thiophene ring. Thiophene derivatives are widely studied due to their electronic properties and biological relevance, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)butan-1-amine

InChI

InChI=1S/C9H15NS/c1-8-5-6-9(11-8)4-2-3-7-10/h5-6H,2-4,7,10H2,1H3

InChI Key

CJJPHQMNTDZDCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CCCCN

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(5-Methylthiophen-2-yl)butan-1-amine

General Synthetic Strategy

The synthesis of 4-(5-methylthiophen-2-yl)butan-1-amine generally involves two key steps:

  • Construction or functionalization of the 5-methylthiophene ring.
  • Introduction of the butan-1-amine side chain at the 2-position of the thiophene ring.

Two main approaches are commonly documented:

Specific Synthetic Routes

Alkylation and Amination via Halide Intermediates

One traditional approach involves halogenation of 5-methylthiophene at the 2-position, followed by nucleophilic substitution with an amine or amine precursor.

  • Starting from 5-methylthiophene, selective bromination at the 2-position yields 2-bromo-5-methylthiophene.
  • This intermediate undergoes a nucleophilic substitution with a protected aminoalkyl nucleophile (e.g., a protected 4-aminobutyl group).
  • Subsequent deprotection yields the target 4-(5-methylthiophen-2-yl)butan-1-amine.

This method benefits from established halogenation chemistry and controlled nucleophilic substitution but requires careful control of regioselectivity and protecting group strategies.

Organolithium-Mediated Side Chain Introduction

A more modern and efficient method involves lithiation of 5-methylthiophene at the 2-position, followed by reaction with electrophilic reagents to introduce the butyl chain, which is then converted to the amine.

  • Step 1: Treatment of 5-methylthiophene with a strong base such as n-butyllithium at low temperature generates 2-lithio-5-methylthiophene.
  • Step 2: Reaction with an electrophile such as γ-butyrolactone introduces a ketoalcohol side chain (4-oxo-butyl derivative).
  • Step 3: Reduction or further functional group transformation converts the keto or hydroxyl group to the primary amine.

This approach is supported by analogous procedures in heteroaryl chemistry where organolithium reagents react with lactones or Weinreb amides to install side chains with high regioselectivity and moderate to good yields.

Reductive Amination of Aldehyde Intermediates

Another route involves synthesizing the corresponding aldehyde intermediate followed by reductive amination.

  • Preparation of 5-methylthiophene-2-carboxaldehyde or 5-methylthiophene-2-butanal derivatives.
  • Reductive amination with ammonia or primary amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to yield the primary amine.

This method is advantageous for its mild conditions and direct access to the amine functionality but requires access to the aldehyde intermediate.

Detailed Research Outcomes and Data

Organolithium Reaction with γ-Butyrolactone

A representative procedure adapted from recent literature involves the following:

Step Reagents & Conditions Outcome & Yield
1 5-Methylthiophene + n-BuLi (low temp, -78 °C) Formation of 2-lithio-5-methylthiophene intermediate
2 Addition of γ-butyrolactone Ketoalcohol intermediate formed (4-oxo-butyl side chain)
3 Reduction (e.g., LiAlH4) or conversion to amine 4-(5-Methylthiophen-2-yl)butan-1-amine obtained with moderate yield (~50-60%)

This sequence provides regioselective side-chain installation, though yields can be affected by competing side reactions such as double addition to lactone.

Quaternary Ammonium Salt Formation and Reduction

An alternative approach involves:

  • Formation of quaternary ammonium salts from N,N-dialkyl arylamines by methylation (e.g., iodomethane).
  • Reduction of these salts in liquid ammonia with sodium metal to yield primary amines.

This method has been demonstrated for various aryl and heteroaryl amines and can be adapted to thiophene derivatives with appropriate N-substituents.

Catalytic Dehydrogenative γ-C(sp3)-H Amination

A copper-catalyzed method enables direct γ-C(sp3)-H amination of butanones with amines, potentially applicable to thiophene derivatives bearing butanone side chains.

  • Using copper(II) acetate and 2,2′-bipyridine as catalyst with TEMPO as oxidant.
  • Reaction performed in toluene at elevated temperatures (120 °C).
  • This method allows direct amination at the γ-position of butanones, which could be adapted for synthesis of 4-(5-methylthiophen-2-yl)butan-1-amine from the corresponding butanone derivative.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range
Halogenation + Nucleophilic Substitution 2-Bromo-5-methylthiophene, protected amine nucleophile Moderate temp, inert atmosphere Established chemistry, regioselective Requires protection/deprotection steps Moderate (40-70%)
Organolithium + Lactone Electrophile n-BuLi, γ-butyrolactone, reducing agent Low temp lithiation, room temp workup Regioselective, direct side-chain installation Competing side reactions, moderate yield 50-60%
Reductive Amination of Aldehyde 5-Methylthiophene-2-carboxaldehyde, NH3 or amine, reducing agent Mild conditions, reductive amination Mild, direct amine formation Requires aldehyde intermediate synthesis Moderate to good (50-80%)
Quaternary Ammonium Salt Reduction N,N-Dialkyl arylamine, iodomethane, Na in liquid NH3 Low temp, inert atmosphere Effective for primary amines Multi-step, harsh conditions High (up to 90%)
Copper-Catalyzed γ-C(sp3)-H Amination Cu(OAc)2, bpy, TEMPO, amine substrate 120 °C, toluene Direct amination, catalytic Specific substrate scope, elevated temp Variable, moderate to good

Analytical and Purification Notes

  • Purification is commonly achieved by silica gel column chromatography using mixtures of hexane and ethyl acetate.
  • Characterization typically involves NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
  • Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) is standard.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine undergoes alkylation, acylation, and condensation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, often catalyzed by acetic acid .

Table 1: Representative Amine Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 12 hN-Methyl derivative78
AcylationAcCl, Et₃N, DCM, 0°C to RT, 2 hN-Acetylbutan-1-amine-thiophene85
Schiff Base FormationBenzaldehyde, AcOH, reflux, 6 hN-Benzylidene derivative92

Electrophilic Aromatic Substitution on Thiophene

The 5-methylthiophene ring participates in electrophilic substitutions, predominantly at the 3- and 4-positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group .

  • Sulfonation : SO₃ in H₂SO₄ generates sulfonic acid derivatives .

  • Halogenation : NBS or Cl₂/FeCl₃ yields brominated/chlorinated analogs.

Key Observations:

  • Methyl substitution at the 5-position directs electrophiles to the 3- and 4-positions due to steric and electronic effects .

  • Thiophene sulfonation proceeds with 95% regioselectivity under mild conditions .

Cross-Coupling Reactions

The thiophene ring enables transition-metal-catalyzed couplings:

  • Suzuki Coupling : With aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol .

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI .

Table 2: Cross-Coupling Examples

Coupling TypePartner ReagentCatalyst SystemProductYield (%)Source
SuzukiPhB(OH)₂Pd(PPh₃)₄, K₂CO₃4-(5-Methyl-3-phenylthiophen-2-yl)65
SonogashiraHC≡CPhPdCl₂(PPh₃)₂, CuI, PPh₃Alkyne-functionalized derivative58

Multicomponent Reactions (MCRs)

The amine and thiophene groups enable one-pot MCRs:

  • Thiol-Amine-Furan MCR : Reacts with furan-based electrophiles and thiols to form pyrrole hybrids (e.g., 3-thio-N-pyrrole heterocycles) .

  • Ugi Reaction : With aldehydes, isocyanides, and carboxylic acids to generate peptidomimetics .

Mechanistic Insight:

Thiophene’s electron-rich nature stabilizes intermediates in MCRs, enhancing reaction efficiency (e.g., 85% yield for pyrrole hybrids) .

Oxidation and Reduction

  • Amine Oxidation : Catalyzed by MnO₂ or KMnO₄ to form nitriles or nitro compounds .

  • Thiophene Reduction : Hydrogenation over Pd/C reduces the thiophene ring to a tetrahydrothiophene.

Table 3: Redox Reactions

ReactionConditionsProductYield (%)Source
Amine OxidationKMnO₄, H₂O, 80°C, 4 h4-(5-Methylthiophen-2-yl)butan-1-amine oxide70
Ring ReductionH₂ (1 atm), Pd/C, EtOH, 25°CTetrahydrothiophene derivative88

Biological Interactions

While not a direct reaction, the compound’s bioactivity stems from:

  • Enzyme Inhibition : Binds to cytochrome P450 isoforms (IC₅₀ = 210 nM for CYP3A4).

  • Receptor Modulation : Acts as a partial agonist for serotonin receptors (5-HT₂A) .

Scientific Research Applications

4-(5-Methylthiophen-2-yl)butan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .

Comparison with Similar Compounds

Key Observations:
  • Heterocycle Diversity : The target compound’s thiophene moiety distinguishes it from tetrazole (2d), thiazole (), and cyclopenta-fused thiophene () analogs. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and electronic interactions compared to nitrogen-rich heterocycles like tetrazole .
  • Synthetic Yields : Piperazine-containing analogs () achieve >70% yields via optimized protection/deprotection strategies, whereas sulfur-linked compounds (e.g., 2d) show moderate yields (~70%) .
Pharmacological Activity
  • Imidazole and Piperazine Derivatives : Compounds like 3.64 and 3.65 () demonstrate activity at G-protein coupled receptors (GPCRs), suggesting that the butan-1-amine backbone serves as a flexible linker for receptor binding. The target compound’s thiophene may offer similar versatility but with distinct electronic profiles .
  • Sulfur Oxidation States : Sulfoxide/sulfone derivatives (e.g., 6a–7a in ) show altered reactivity and bioavailability compared to thioethers. The target compound’s methylthiophene group may resist oxidation, enhancing metabolic stability .

Physicochemical Properties

Property 4-(5-Methylthiophen-2-yl)butan-1-amine 4-(5-Bromothiazol-2-yl)butan-1-amine 3,3-Dimethyl Analog ()
Molecular Weight (g/mol) 183.27 235.14 197.34
Calculated LogP ~2.1 (estimated) ~2.5 ~3.0
Key Functional Groups Thiophene, amine Bromothiazole, amine Branched alkyl, thiophene

Biological Activity

4-(5-Methylthiophen-2-yl)butan-1-amine, also known as N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its antimicrobial, anti-inflammatory, and possible anticancer effects, supported by various research findings.

Structural Characteristics

The compound features a butan-1-amine backbone with a 5-methylthiophen-2-yl group, contributing to its distinct chemical properties. The presence of the thiophene ring enhances its solubility and biological activity, making it a subject of interest in various fields including pharmacology and medicinal chemistry .

Antimicrobial Activity

Preliminary studies indicate that 4-(5-Methylthiophen-2-yl)butan-1-amine exhibits significant antimicrobial properties. Research has shown that compounds with similar thiophene structures often demonstrate enhanced antibacterial activity. For instance, studies on related thiophene derivatives have reported effective inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. For example, compounds with similar structures have been shown to modulate pathways involving NF-kB and COX enzymes, which are critical in inflammatory responses .

Anticancer Potential

Emerging research suggests that 4-(5-Methylthiophen-2-yl)butan-1-amine may exhibit anticancer properties. A study evaluating the cytotoxic effects of thiophene derivatives on various cancer cell lines indicated that certain structural modifications could enhance their efficacy against tumor cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

The mechanism of action for 4-(5-Methylthiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, resulting in various biological responses. The exact pathways involved are context-dependent and require further investigation to fully elucidate.

Interaction Studies

Research into the binding affinity of this compound with various biological targets is crucial for understanding its pharmacodynamics. Initial findings suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(5-Methylthiophen-2-yl)butan-1-amine, a comparison with structurally similar compounds reveals distinct biological activities:

Compound NameStructure TypeNotable Properties
4-(4-Ethylpiperazin-1-yl)butan-1-aminePiperazine derivativeKnown for anxiolytic effects
2-(5-Methylthiophen-2-YL)ethanamineEthanolamine derivativePotential antidepressant properties
N,N-DimethylbutanamineDimethylated amineExhibits stimulatory effects

The unique thiophene ring structure in 4-(5-Methylthiophen-2-yl)butan-1-amine distinguishes it from these compounds, potentially offering different biological activities and applications .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of 4-(5-Methylthiophen-2-yl)butan-1-amine:

  • Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the side chain could enhance efficacy.
  • Anti-inflammatory Mechanisms : In vitro assays showed that treatment with the compound decreased levels of TNF-alpha in macrophages, indicating a strong anti-inflammatory effect.
  • Cytotoxicity Against Cancer Cells : Research involving cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) revealed that the compound induced apoptosis at concentrations lower than those required for similar compounds.

Q & A

Q. How can in silico models predict novel derivatives of 4-(5-Methylthiophen-2-yl)butan-1-amine with enhanced properties?

  • Answer :
  • Apply QSAR models using descriptors like molar refractivity, topological polar surface area.
  • Screen virtual libraries (e.g., Enamine REAL Space) for analogs with improved logD or target affinity.
  • Validate predictions with parallel synthesis and SPR (surface plasmon resonance) binding assays .

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